Methyl 6-bromo-3-cyano-2-fluorobenzoate
Description
Methyl 6-bromo-3-cyano-2-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromo (Br), cyano (CN), and fluoro (F) groups at positions 6, 3, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJNAJWZJSBOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitrile formation and esterification.
Bromination: 2-fluorobenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Nitrile Formation: The brominated intermediate undergoes a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide, to form the cyano group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-cyano-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine atom.
Reduction: 6-bromo-3-amino-2-fluorobenzoate.
Hydrolysis: 6-bromo-3-cyano-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 6-bromo-3-cyano-2-fluorobenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Potential use in the design of new drugs targeting specific enzymes or receptors.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential inhibitors of enzymes involved in metabolic pathways.
Receptors: Ligands for receptors in the central nervous system or other biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Methyl 6-bromo-3-cyano-2-fluorobenzoate and its analogues:
Key Observations:
- Steric and Polarity Differences : Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibit reduced solubility in polar solvents compared to methyl esters due to increased hydrophobicity .
- Molecular Weight Trends : Bromine substitution increases molecular weight compared to chlorine, impacting crystallization behavior and melting points .
Reactivity in Cross-Coupling Reactions:
- The cyano group in the target compound may facilitate Suzuki couplings with boronic acids, as seen in , where 3-fluorophenyl boronic acid reacted with a bromo-fluoro intermediate .
- Chloro substituents (e.g., in Methyl 6-bromo-3-chloro-2-fluorobenzoate) are less reactive than cyano groups in nucleophilic displacement, requiring harsher conditions .
Spectroscopic and Analytical Data
While direct data for this compound is unavailable, comparisons can be drawn from analogues:
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., CN, Br) resonate downfield (δ ~7.5–8.5 ppm). The methyl ester group typically appears as a singlet at δ ~3.8–4.0 ppm .
- 13C NMR: The cyano carbon is expected at δ ~115–120 ppm, distinct from chloro (δ ~40–50 ppm) or bromo (δ ~30–35 ppm) carbons .
- LC-MS : A molecular ion peak [M+H]⁺ would appear at m/z ~285 for the target compound, compared to m/z 267.5 for its chloro analogue .
Research Implications and Gaps
- Applications : The target compound’s electron-deficient aromatic system makes it a candidate for synthesizing kinase inhibitors or herbicide intermediates.
- Data Gaps : Experimental data on melting points, solubility, and reaction yields are absent in the provided evidence, necessitating further empirical study.
- Contradictions/Nuances: and focus on non-benzoate methyl esters (e.g., fatty acid esters), limiting direct comparisons but highlighting the diversity of ester applications .
Biological Activity
Methyl 6-bromo-3-cyano-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a benzoate structure. Its molecular formula is . The unique combination of these functional groups contributes to its reactivity and potential interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, which may lead to the formation of new compounds with distinct biological activities.
- Reduction Reactions : The cyano group can be reduced to an amine, potentially altering the compound's biological profile.
- Interaction with Biomolecules : The compound may interact with proteins or enzymes, influencing biochemical pathways.
In Vitro Studies
Recent studies have investigated the compound's effects on various cellular targets:
- Antiparasitic Activity : Research has indicated that derivatives of similar compounds exhibit activity against Trypanosoma cruzi, suggesting that this compound could be explored for similar applications in drug development targeting parasitic infections .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect cytochrome P450 enzymes, which play critical roles in drug metabolism .
Case Studies
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 5-bromo-2-cyano-4-fluorobenzoate | Similar halogenated structure; different position of substituents | |
| Methyl 4-bromo-5-fluoro-2-methylbenzoate | Contains a methyl group instead of a cyano group; potential differences in bioactivity | |
| Methyl 3-bromo-4-cyano-benzoate | Lacks fluorine; may influence electronic properties and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
